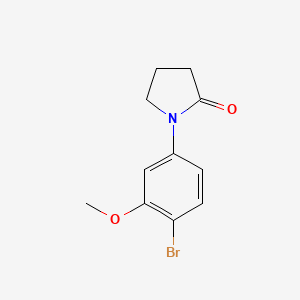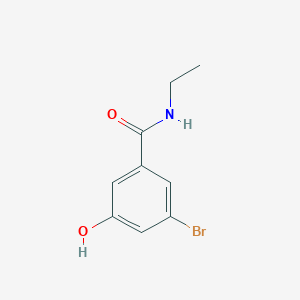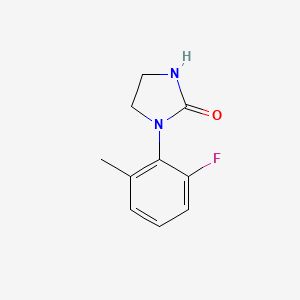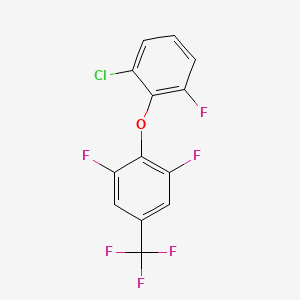![molecular formula C12H13BrN2O B12083428 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromophenoxyethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole typically involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide to form 2-(4-bromophenoxy)ethylamine hydrobromide. This intermediate is then reacted with 4-methyl-1H-pyrazole under suitable conditions to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a lead compound in drug development, particularly for its antiviral, anticancer, and antibacterial activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The exact mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to various biological activities. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, contributing to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
- 1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-ylmethanol
Comparison: Compared to similar compounds, 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity. For example, the presence of the methyl group on the pyrazole ring can influence its interaction with biological targets and its overall stability .
Conclusion
This compound is a compound of significant interest in various scientific fields
Eigenschaften
Molekularformel |
C12H13BrN2O |
|---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
1-[2-(4-bromophenoxy)ethyl]-4-methylpyrazole |
InChI |
InChI=1S/C12H13BrN2O/c1-10-8-14-15(9-10)6-7-16-12-4-2-11(13)3-5-12/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
OZKPGJQTRXBPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)CCOC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)

![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)








